molecular formula C19H22N6O4S B6542532 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060279-13-1

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542532
CAS RN: 1060279-13-1
M. Wt: 430.5 g/mol
InChI Key: NATKNCJAQIHVJQ-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine” is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

The synthesis of this compound could involve the use of 1,4-Benzodioxan-6-sulfonyl chloride . This compound has the empirical formula C8H7ClO4S and a molecular weight of 234.66 . It is also known as 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClS(=O)(=O)c1ccc2OCCOc2c1 . This indicates that the compound contains a benzodioxin ring sulfonylated at the 6-position .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 298.36 . The InChI code for this compound is 1S/C13H18N2O4S/c16-20(17,15-6-1-4-14-5-7-15)11-2-3-12-13(10-11)19-9-8-18-12/h2-3,10,14H,1,4-9H2 .

Scientific Research Applications

Diabetes and Obesity Treatment

The compound has been investigated as a potential dual inhibitor for dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase . This innovative approach aims to simultaneously address diabetes and obesity (referred to as “diabesity”) . DPP-IV inhibitors play a crucial role in managing blood glucose levels, while carbonic anhydrase inhibitors have implications for weight regulation.

Antimicrobial Activity

Studies have explored the antimicrobial properties of related derivatives. The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which shares similarities with our compound, exhibits antimicrobial effects. Researchers have identified its potential against various pathogens, including bacteria and fungi .

Modulation of AMPA Receptors and KATP Channels

The literature highlights the potential of related compounds in modulating AMPA receptors (involved in synaptic transmission) and KATP channels (important for cellular energy balance). Investigating our compound’s effects on these targets could reveal novel therapeutic avenues .

Safety and Hazards

The compound is classified as a Skin Corrosive 1B under the GHS classification system . Precautionary measures include avoiding skin and eye contact and seeking immediate medical attention in case of exposure .

properties

IUPAC Name

6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-2-17-20-21-18-5-6-19(22-25(17)18)23-7-9-24(10-8-23)30(26,27)14-3-4-15-16(13-14)29-12-11-28-15/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATKNCJAQIHVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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